molecular formula C7H10N2O B1179859 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent CAS No. 147762-89-8

1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent

Cat. No.: B1179859
CAS No.: 147762-89-8
M. Wt: 470.399
InChI Key:
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Description

1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, min. 97per cent is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 470.399. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Characteristics

The electrochemical properties of chiral bisphosphinoferrocene ligands, including 1,1'-bis(2,5-dialkylphospholanyl)ferrocene variants, have been extensively studied. These studies have shown that the oxidative electrochemistries of these ligands are sensitive to the steric bulk of the alkyl groups attached. This research has led to the preparation and characterization of new transition metal compounds and phosphine chalcogenides using these ligands. The reversibility of the oxidation process and the steric properties of these ligands have been analyzed using %V(bur) measurements, providing insights into their application in electrochemical systems (Mandell et al., 2010).

Catalysis

1,1'-Bis(phosphino)ferrocene ligands, including variants similar to 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, have been utilized in hydroamination reactions catalyzed by gold compounds. These ligands' steric and electronic properties can be finely tuned by modifying the substituents on the phosphines, which significantly affects their catalytic efficiency. This versatility makes them valuable in the development of new catalytic systems for organic synthesis (Wolfarth et al., 2020).

Asymmetric Catalysis

New 1,1'-bis(phospholano)ferrocene ligands have been synthesized and shown to achieve high enantioselectivities in the hydrogenation of various substrates. These findings indicate the potential of such ligands in asymmetric catalysis, highlighting their role in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry (Burk & Gross, 1994).

Electropolymerization

The electropolymerization of oligothienylferrocene complexes, which can be related to the structural characteristics of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene, has been studied for the development of electrochromic films. These films have potential applications in smart windows and electronic display technologies, demonstrating the versatility of ferrocene derivatives in materials science (Zhu & Wolf, 1999).

Synthesis of Heterocycles

1,1'-Bis(1,1-dimethylsulfanyl-3-oxo-1-propene)ferrocene and related compounds have been utilized as synthons for constructing five- and six-membered heterocycles on the ferrocene framework. This approach enables the efficient synthesis of complex ferrocene-based heterocycles, expanding the toolbox for creating novel organometallic compounds with potential applications in medicinal chemistry and materials science (Verma et al., 2013).

Biochemical Analysis

Biochemical Properties

1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene plays a crucial role in biochemical reactions, particularly in the field of asymmetric hydrogenation. This compound acts as a ligand, forming complexes with transition metals such as rhodium and palladium. These metal-ligand complexes are highly effective catalysts for the hydrogenation of olefins and ketones, leading to the production of chiral molecules with high enantioselectivity .

In biochemical reactions, 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene interacts with various enzymes and proteins. For instance, it forms complexes with rhodium-based precatalysts, which are used in the hydrogenation of 2-methylenesuccinamic acid . The nature of these interactions involves coordination bonds between the phosphine ligands and the metal center, resulting in highly active catalytic species.

Cellular Effects

The effects of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene on cellular processes are primarily related to its role as a catalyst in biochemical reactions. This compound influences cell function by facilitating the production of chiral molecules, which can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the chiral molecules produced through asymmetric hydrogenation can act as intermediates in the synthesis of pharmaceuticals, which in turn can modulate cellular processes.

Molecular Mechanism

At the molecular level, 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene exerts its effects through the formation of metal-ligand complexes. These complexes facilitate the hydrogenation of substrates by providing a chiral environment that promotes enantioselective reactions. The binding interactions between the phosphine ligands and the metal center are crucial for the catalytic activity of these complexes . Additionally, the compound can influence enzyme activity by acting as a ligand in enzyme-catalyzed reactions, leading to changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene can change over time due to factors such as stability and degradation. This compound is generally stable under inert atmosphere and room temperature conditions. Prolonged exposure to air or moisture can lead to degradation, which may affect its catalytic activity. Long-term studies in vitro and in vivo have shown that the compound maintains its catalytic efficiency over extended periods, although some loss of activity may occur due to degradation.

Dosage Effects in Animal Models

The effects of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene in animal models vary with different dosages. At low doses, the compound is effective in catalyzing biochemical reactions without causing significant toxic effects. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s catalytic activity reaches a maximum at a certain dosage, beyond which no further increase in activity is observed.

Metabolic Pathways

1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is involved in various metabolic pathways, particularly those related to the synthesis of chiral molecules. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. For example, it can act as a ligand in enzyme-catalyzed reactions, leading to the production of chiral intermediates that are further processed in metabolic pathways.

Transport and Distribution

Within cells and tissues, 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its cellular uptake and localization.

Subcellular Localization

The subcellular localization of 1,1-Bis[(2R,5R)-2,5-diethylphospholano]ferrocene is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may accumulate in the mitochondria or endoplasmic reticulum, where it can exert its catalytic effects on biochemical reactions. The localization of the compound can also influence its stability and degradation, affecting its overall activity in cellular processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1Bis[(2R,5R)-2,5-diethylphospholano]ferrocene involves the reaction of ferrocene with diethylphosphine in the presence of a chiral ligand to form the desired product.", "Starting Materials": [ "Ferrocene", "Diethylphosphine", "Chiral ligand" ], "Reaction": [ "Step 1: Dissolve ferrocene in a suitable solvent such as toluene or THF.", "Step 2: Add diethylphosphine to the reaction mixture and stir for several hours.", "Step 3: Add a chiral ligand such as (R,R)-tartaric acid or (R,R)-diphenylprolinol to the reaction mixture and stir for several more hours.", "Step 4: Purify the product by column chromatography or recrystallization." ] }

CAS No.

147762-89-8

Molecular Formula

C7H10N2O

Molecular Weight

470.399

Origin of Product

United States

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